

# Garner's Aldehyde: A Technical Guide to its Physical Properties and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

**Cat. No.:** B030995

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Garner's aldehyde, formally known as tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, is a crucial chiral building block in modern organic synthesis.<sup>[1]</sup> Its configurational stability and versatility have made it an invaluable intermediate for the asymmetric synthesis of a wide array of complex natural products and pharmaceutically active molecules, including amino sugars, peptide antibiotics, and sphingosines.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core physical properties of Garner's aldehyde, detailed experimental protocols for its preparation, and key spectral data for its characterization.

## Core Physical and Chemical Properties

Garner's aldehyde is a colorless, viscous liquid at room temperature.<sup>[2]</sup> Its structure incorporates a bulky tert-butoxycarbonyl (Boc) protecting group and an acetonide, which sterically shields the chiral center, preventing epimerization during reactions.<sup>[1]</sup> This stability is a key feature that makes it a reliable chiral synthon.

The quantitative physical properties of Garner's aldehyde are summarized in the tables below. Data is provided for both the (R)- and (S)-enantiomers, which are typically derived from D- and L-serine, respectively.

## Table 1: General Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (R-form) tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (S-form)	[1][3]
Synonyms	(R/S)-Garner's aldehyde, (R/S)-(+/-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde	[4]
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub>	[2]
Molecular Weight	229.27 g/mol	[2]
Appearance	Colorless to yellow viscous liquid	[1][2]
Boiling Point	83-88 °C @ 1.0-1.4 mmHg 72-75 °C @ 0.3 mmHg	[2]
Density	1.06 g/mL at 25 °C	[5]
Refractive Index	n <sub>20/D</sub> 1.445	[5]

**Table 2: Enantiomer-Specific Properties**

Property	(R)-Garner's Aldehyde	(S)-Garner's Aldehyde	Reference(s)
CAS Number	95715-87-0	102308-32-7	[2]
Source	D-Serine	L-Serine	[1]
Optical Rotation	[α] <sub>D</sub> <sup>27</sup> +103° (c=1, CHCl <sub>3</sub> )	[α] <sub>D</sub> -91.7° (c=1.34, CHCl <sub>3</sub> )	[2]

## Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of Garner's aldehyde. Due to restricted rotation around the N-Boc bond, it is common to observe peak doubling in NMR spectra.

**Table 3: Spectroscopic Data**

Technique	Data	Reference(s)
<sup>1</sup> H NMR	(300 MHz, CDCl <sub>3</sub> ) δ (ppm): 9.62 & 9.55 (1H, broad s, CHO), 4.36 & 4.20 (1H, m), 4.09 (2H, m), 1.63 & 1.60 (3H, s), 1.57 & 1.51 (3H, s), 1.52 & 1.45 (9H, s)	[6]
<sup>13</sup> C NMR	Expected Chemical Shifts (ppm): 190-200 (Aldehyde C=O), 150-155 (Boc C=O), 93-95 (Quaternary C of acetonide), 79-81 (Quaternary C of Boc), 65-68 (CH <sub>2</sub> of oxazolidine), 60-63 (CH of oxazolidine), 28-29 (CH <sub>3</sub> of Boc), 22-27 (CH <sub>3</sub> of acetonide)	[7][8][9]
IR	(Thin Film) ν (cm <sup>-1</sup> ): ~2980 (C-H stretch, alkyl), ~2830 & ~2720 (C-H stretch, aldehyde), 1740 (C=O stretch, aldehyde), 1710 (C=O stretch, Boc carbamate)	[5][6]

## Experimental Protocols: Synthesis of Garner's Aldehyde

The preparation of enantiomerically pure Garner's aldehyde is critical. Several methods have been developed, most originating from the corresponding enantiomer of serine. The key

transformation is the reduction of a protected serine ester to the aldehyde, which must be performed at low temperatures to prevent racemization.

## The Koskinen Procedure (from L-Serine)

This procedure is a widely adopted method for producing (S)-Garner's aldehyde with high enantiopurity (97% ee).<sup>[1]</sup>

### Step 1: Esterification of L-Serine

- Acetyl chloride is added dropwise to methanol at 0 °C, then heated to 50 °C to form HCl in situ.
- L-Serine is added, and the mixture is refluxed to produce the methyl ester hydrochloride salt (yield: 99%).

### Step 2: N-Boc Protection

- The serine methyl ester hydrochloride is dissolved in CH<sub>2</sub>Cl<sub>2</sub>.
- Triethylamine (Et<sub>3</sub>N) and di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) are added at 0 °C and the mixture is allowed to warm to room temperature (yield: 95-99%).

### Step 3: Acetonide Formation

- The N-Boc protected serine methyl ester is dissolved in CH<sub>2</sub>Cl<sub>2</sub>.
- 2,2-Dimethoxypropane and a catalytic amount of boron trifluoride etherate (BF<sub>3</sub>·Et<sub>2</sub>O) are added at room temperature to form the fully protected ester (yield: 86% after distillation).

### Step 4: Reduction to Aldehyde

- The protected ester is dissolved in toluene and cooled to -78 °C.
- A solution of diisobutylaluminium hydride (DIBAL-H) in toluene is added dropwise, maintaining the temperature below -75 °C to prevent over-reduction and racemization.

- The reaction is quenched with methanol and worked up with an aqueous Rochelle's salt solution to break up aluminum salt emulsions.
- The crude product is purified by high-vacuum distillation to yield (S)-Garner's aldehyde (yield: 82-84%).<sup>[1]</sup>

Synthetic pathway and utility of (S)-Garner's Aldehyde.

## Stability and Storage

Garner's aldehyde is configurationally stable, but chemical purity can degrade over time. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.<sup>[10]</sup> For long-term storage, freezing is effective; pure aldehyde may crystallize in the freezer.<sup>[1]</sup> Due to its sensitivity to oxidation, exposure to air should be minimized.

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- To cite this document: BenchChem. [Garner's Aldehyde: A Technical Guide to its Physical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030995#garner-s-aldehyde-physical-properties]

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